4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate
CAS No.: 1177324-25-2
Cat. No.: VC21103648
Molecular Formula: C12H14N4O5
Molecular Weight: 294.26 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1177324-25-2 | 
|---|---|
| Molecular Formula | C12H14N4O5 | 
| Molecular Weight | 294.26 g/mol | 
| IUPAC Name | 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydropyrazol-3-one;oxalic acid | 
| Standard InChI | InChI=1S/C10H12N4O.C2H2O4/c11-4-3-8-9(13-14-10(8)15)7-2-1-5-12-6-7;3-1(4)2(5)6/h1-2,5-6H,3-4,11H2,(H2,13,14,15);(H,3,4)(H,5,6) | 
| Standard InChI Key | DPCVJJXFWPYTFZ-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CN=C1)C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O | 
| Canonical SMILES | C1=CC(=CN=C1)C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O | 
Introduction
Chemical Identification and Basic Properties
4-(2-Aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate is a complex nitrogen-containing heterocyclic compound with a pyrazolone core structure. The compound is identified by the CAS registry number 1177324-25-2 . As an oxalate salt, it combines the primary compound with oxalic acid in a stable crystalline form suitable for research and pharmaceutical applications.
Physicochemical Properties
The compound exhibits distinctive physicochemical properties that determine its behavior in various environments and applications. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 4-(2-Aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one Oxalate
It should be noted that there are some discrepancies in the reported molecular formulas and weights between different sources . This may be due to different interpretations of the salt structure or analytical methods used.
Structural Characteristics
Molecular Structure
The compound contains several key structural elements that contribute to its chemical properties and potential biological activity:
- 
A pyrazol-3-one core structure
 - 
A pyridin-3-yl substituent at position 5 of the pyrazole ring
 - 
An aminoethyl chain at position 4
 - 
An oxalate counterion
 
The pyrazolone core is a five-membered heterocyclic ring with adjacent nitrogen atoms and a carbonyl group, which is a common structural motif in various bioactive compounds and pharmaceuticals.
Structural Relationship to Other Compounds
The compound shares structural similarities with other pyrazolone derivatives that have been investigated for various biological activities. Structurally related compounds include:
- 
5-Pyridinyl-substituted pyrazoles, which have shown diverse pharmacological properties
 - 
Aminoethyl-substituted heterocycles, which often display enhanced water solubility and bioavailability
 - 
Other pyrazol-3-one derivatives, which have been studied for anti-inflammatory, analgesic, and other activities
 
Future Research Directions
Technological Applications
Beyond potential pharmaceutical applications, pyrazolone derivatives similar to 4-(2-aminoethyl)-5-pyridin-3-yl-1,2-dihydro-3H-pyrazol-3-one oxalate may have applications in:
- 
Analytical chemistry as chelating agents or indicators
 - 
Materials science as components in specialized polymers or materials
 - 
Agricultural chemistry as potential crop protection agents
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume